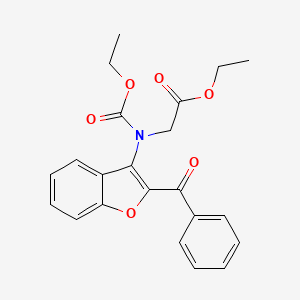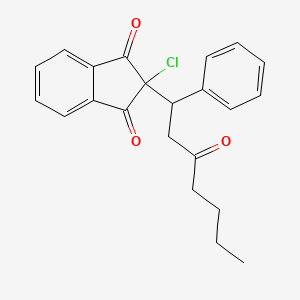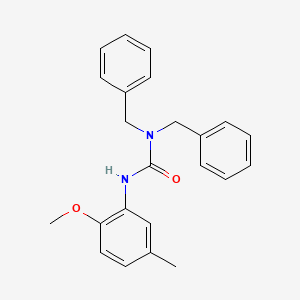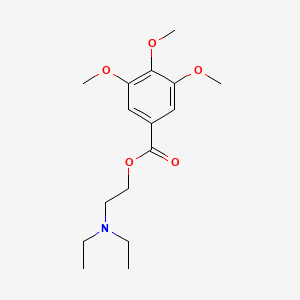
N-(3-chloro-4-methylphenyl)-N'-(3,5-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it into an amine.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition due to its urea structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: May be used in the production of agrochemicals or as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea depends on its specific application. In biological systems, it may act by inhibiting enzymes through the formation of stable complexes with the active site. The chlorinated phenyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-N’-phenylurea: Lacks the chlorinated phenyl groups, resulting in different chemical properties and applications.
N-(3-chlorophenyl)-N’-(3,5-dichlorophenyl)urea: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
N-(4-methylphenyl)-N’-(3,5-dichlorophenyl)urea: Similar structure but with different substitution patterns on the phenyl rings.
Propriétés
Numéro CAS |
853319-07-0 |
|---|---|
Formule moléculaire |
C14H11Cl3N2O |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-2-3-11(7-13(8)17)18-14(20)19-12-5-9(15)4-10(16)6-12/h2-7H,1H3,(H2,18,19,20) |
Clé InChI |
JEBMJBDJYUYYIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





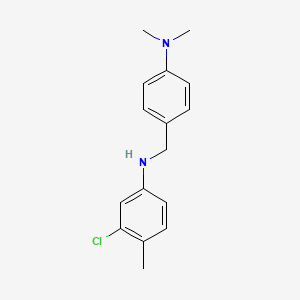

![Propanedioic acid, 1,3-bis[2-[[(4-methylphenyl)amino]thioxomethyl]hydrazide]](/img/structure/B11955939.png)

